molecular formula C26H27F2N3O3S B258322 N-(4-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

N-(4-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Cat. No. B258322
M. Wt: 499.6 g/mol
InChI Key: JXQOBOVDRYDODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide, commonly known as F4H5P, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. F4H5P is a sulfonamide derivative that has been synthesized using a variety of methods, and its unique structure has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of F4H5P is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Its sulfonamide group has been found to play a key role in its binding to these targets, and its piperazine and benzyl groups have been found to be important for its selectivity and potency.
Biochemical and Physiological Effects
F4H5P has been found to have a wide range of biochemical and physiological effects, including inhibition of certain enzymes and receptors, induction of apoptosis, and modulation of cellular signaling pathways. It has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of F4H5P for lab experiments is its unique structure, which allows it to be used as a fluorescent probe and ligand for drug discovery. However, its potency and selectivity can also be a limitation, as it may not be effective against certain targets or may have off-target effects.

Future Directions

There are many potential future directions for research on F4H5P, including the development of new materials and catalysts, the exploration of its anti-inflammatory and anti-tumor properties, and the identification of new targets for its use as a therapeutic agent. Further research is also needed to fully understand its mechanism of action and to optimize its potency and selectivity for specific targets.

Synthesis Methods

F4H5P can be synthesized using a variety of methods, including the reaction of 4-fluorobenzylamine with 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethylamine in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with 4-methylbenzenesulfonyl chloride to yield F4H5P. Other methods of synthesis have also been explored, including the use of microwave irradiation and other catalysts.

Scientific Research Applications

F4H5P has shown potential for use in a variety of scientific research applications, including as a fluorescent probe for imaging studies and as a ligand for drug discovery. Its unique structure has also been found to have potential applications in the development of new materials and as a catalyst for chemical reactions.

properties

Product Name

N-(4-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Molecular Formula

C26H27F2N3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H27F2N3O3S/c1-20-6-12-23(13-7-20)35(33,34)31(18-21-8-10-22(27)11-9-21)19-26(32)30-16-14-29(15-17-30)25-5-3-2-4-24(25)28/h2-13H,14-19H2,1H3

InChI Key

JXQOBOVDRYDODE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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